molecular formula C8H9NO3 B567558 6-Methoxy-5-methylnicotinic acid CAS No. 1211531-94-0

6-Methoxy-5-methylnicotinic acid

Cat. No.: B567558
CAS No.: 1211531-94-0
M. Wt: 167.164
InChI Key: XJXUPIMYYIFYBX-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylnicotinic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring

Scientific Research Applications

Synthetic Chemistry and Catalysis

A study highlights the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, showcasing the utility of nicotinic acid derivatives in facilitating green, efficient synthetic pathways (Zolfigol et al., 2013). Another research effort describes the synthesis of C-14 and C-13, H-2-labeled inhibitors starting from 2-methylnicotinic acid, indicating the role of these compounds in creating labeled molecules for biological studies (Li et al., 2006).

Biochemical Applications

In biochemical research, the enzymatic activity of certain bacteria to regioselectively hydroxylate 6-methylnicotinate has been exploited for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, showcasing the potential of microbial biotransformation in producing novel compounds (Tinschert et al., 2000). Furthermore, the design and synthesis of novel substituted nicotinic acid hydrazones with potential antiproliferative activity highlight the therapeutic applications of nicotinic acid derivatives in cancer research (Abdel‐Aziz et al., 2012).

Material Science and Coordination Chemistry

Research in material science includes the microwave-assisted synthesis of complexes with 2-Hydroxy-6-methylnicotinic acid, demonstrating the compound's ability to form metal complexes with potential antibacterial properties (Verma & Bhojak, 2018). The synthesis and characterization of new complexes with the 6-methylnicotinic acid ligand further illustrate its utility in forming structurally diverse metal-organic frameworks (Luo et al., 2014).

Theoretical and Computational Chemistry

Studies also extend into computational chemistry, where semi-empirical methods are used to investigate the stability and reactivity of cyclopolic acid compounds and their derivatives, providing insights into the electronic properties of these compounds (Arsyad et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, 6-Methylnicotinic acid, suggests that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methoxy-5-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . Another approach is through multicomponent synthesis, where nitriles, esters, and amides of nicotinic acid derivatives are developed . The Suzuki–Miyaura coupling reaction is also employed, utilizing boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permangan

Properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXUPIMYYIFYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738717
Record name 6-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-94-0
Record name 6-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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